molecular formula C25H24N2O2 B12591611 3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione CAS No. 601520-18-7

3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione

Cat. No.: B12591611
CAS No.: 601520-18-7
M. Wt: 384.5 g/mol
InChI Key: UFWLFBRGDQSTQF-UHFFFAOYSA-N
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Description

3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the butylamino and diphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the electronic properties of the compound, potentially enhancing its biological activity.

    Reduction: This reaction can be used to modify the functional groups, leading to different derivatives with unique properties.

    Substitution: Common in organic chemistry, substitution reactions can introduce new functional groups, thereby diversifying the compound’s applications.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is a typical setup.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinoline N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable structure and reactivity.

Mechanism of Action

The mechanism by which 3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Known for their pharmacological activities, including anticancer and antimicrobial properties.

    1,2,4-Triazole Derivatives: Widely used in medicinal chemistry for their broad spectrum of biological activities.

Uniqueness

What sets 3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications.

Properties

CAS No.

601520-18-7

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

3-(butylamino)-1,3-diphenylquinoline-2,4-dione

InChI

InChI=1S/C25H24N2O2/c1-2-3-18-26-25(19-12-6-4-7-13-19)23(28)21-16-10-11-17-22(21)27(24(25)29)20-14-8-5-9-15-20/h4-17,26H,2-3,18H2,1H3

InChI Key

UFWLFBRGDQSTQF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1(C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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